Cas no 14863-40-2 (1H-Benzimidazole,6-chloro-5-methyl-2-(trifluoromethyl)-)

1H-Benzimidazole,6-chloro-5-methyl-2-(trifluoromethyl)- structure
14863-40-2 structure
Product Name:1H-Benzimidazole,6-chloro-5-methyl-2-(trifluoromethyl)-
CAS No:14863-40-2
MF:C9H6ClF3N2
MW:234.605551242828
CID:173854
PubChem ID:197933
Update Time:2025-04-19

1H-Benzimidazole,6-chloro-5-methyl-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,6-chloro-5-methyl-2-(trifluoromethyl)-
    • 5-chloro-6-methyl-2-(trifluoromethyl)-1H-benzimidazole
    • 1H-Benzimidazole, 5-chloro-6-methyl-2-(trifluoromethyl)-
    • 14863-40-2
    • DTXSID80164038
    • 6-Chloro-5-methyl-2-(trifluoromethyl)benzimidazole
    • Benzimidazole, 6-chloro-5-methyl-2-(trifluoromethyl)-
    • SOBDKTOQKNSWOS-UHFFFAOYSA-N
    • SCHEMBL22875514
    • Inchi: 1S/C9H6ClF3N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)
    • InChI Key: SOBDKTOQKNSWOS-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(C=C1C)NC(C(F)(F)F)=N2

Computed Properties

  • Exact Mass: 233.00945
  • Monoisotopic Mass: 234.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.495
  • Boiling Point: 317.3°Cat760mmHg
  • Flash Point: 145.7°C
  • Refractive Index: 1.568
  • PSA: 25.78
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